Product packaging for Panaxacol(Cat. No.:CAS No. 106828-96-0)

Panaxacol

Cat. No.: B009388
CAS No.: 106828-96-0
M. Wt: 278.4 g/mol
InChI Key: VNLATJUGAZKQEH-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panaxacol is a biologically active polyacetylene alcohol, a class of unsaturated compounds containing triple bonds, which is isolated from the medicinal plant Panax ginseng C.A.Mey. . As one of the key nonpolar, lipophilic constituents of ginseng, it contributes to the plant's broad profile of pharmacologic activities . This compound is part of a group of over 20 different polyacetylene derivatives identified in ginseng, which includes related compounds such as panaxynol and panaxydol . This compound is of significant interest in biomedical research due to its demonstrated potential in preclinical studies. This compound has been investigated for its notable anticancer and antioxidant effects . Researchers are actively exploring its mechanisms of action, which may involve interaction with specific cellular pathways implicated in proliferation and oxidative stress. The compound's unique chemical structure, characterized by acetylene bonds and alcohol functional groups, makes it a valuable target for synthetic chemistry and structure-activity relationship (SAR) studies, as evidenced by its inclusion in concise total synthesis research . This compound is presented as a high-purity analytical standard to support scientific investigation. It is ideal for use in: Studying the mechanisms of natural product-derived cytotoxicity. Exploring the role of polyacetylenes in the overall pharmacology of Panax ginseng . Bioassay development and activity screening. As a reference compound for the synthesis of novel analogues. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B009388 Panaxacol CAS No. 106828-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106828-96-0

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(9R,10R)-9,10-dihydroxyheptadeca-4,6-diyn-3-one

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h16-17,19-20H,3-7,10,13-14H2,1-2H3/t16-,17-/m1/s1

InChI Key

VNLATJUGAZKQEH-IAGOWNOFSA-N

SMILES

CCCCCCCC(C(CC#CC#CC(=O)CC)O)O

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CC#CC#CC(=O)CC)O)O

Canonical SMILES

CCCCCCCC(C(CC#CC#CC(=O)CC)O)O

Other CAS No.

106828-96-0

Synonyms

panaxacol

Origin of Product

United States

Chemical Synthesis and Stereochemical Elucidation

Isolation Methodologies from Natural Sources

Panaxacol is a natural product, primarily isolated from plants belonging to the Panax genus, which is well-known for its medicinal species.

The primary biological source for this compound is the Panax genus, particularly Panax ginseng C.A. Meyer. Researchers have successfully isolated this compound from various parts of Panax ginseng, including its callus, roots, and fruits. Beyond Panax ginseng, other species within the Panax genus, such as Panax quinquefolius (American ginseng) and Panax notoginseng, are also known to yield various polyacetylenes, suggesting their potential as sources for this compound or related compounds. Additionally, polyacetylenes have been isolated from Oplopanax elatus, a plant in the Araliaceae family, to which Panax also belongs.

The isolation of this compound from natural plant materials involves several extraction and purification steps tailored to its chemical properties. For instance, from Panax ginseng roots, various solvents have been employed for extraction, including methanol, ethanol, hexane, and ethyl acetate. Common extraction methods include reflux and ultrasonication. Following initial extraction, partitioning techniques, such as with hexane, are utilized to separate and enrich the desired compounds.

More broadly, sequential solvent extraction and polymer absorbent purification methods are used to obtain fractions rich in polyacetylenes, including this compound, from Panax species. The efficiency and type of yield in these extraction processes are influenced by several parameters, including sample size, extraction time, the ratio of sample to solvent, and solvent concentration.

Panax Species as Biological Sources

Total Synthesis Strategies

The total synthesis of this compound has been achieved, providing a definitive confirmation of its structure and absolute configuration.

The synthesis of this compound (1) and its derivative dihydrothis compound (B40540) (2) has been accomplished using asymmetric synthetic routes. A key strategy involved starting from D-(-)-diethyl tartrate, a chiral template, to control the stereochemistry of the resulting molecules. The synthetic pathway for this compound from D-(-)-diethyl tartrate includes a series of transformations. This involves converting the tartrate into an acetonide, followed by reduction to a diol. Subsequent tosylation and protection of hydroxyl groups are crucial steps. A significant step involves a coupling reaction, which leads to the formation of intermediates that can be further elaborated to this compound. The application of organocopper reagents, such as dihexyl copper lithium, has been noted in coupling reactions during the synthesis. Oxidation of a hydroxyl group, for instance via Swern's method, followed by deprotection and purification, yields the target compound.

The absolute configuration of this compound has been rigorously determined and confirmed as (9R,10R). This determination was significantly aided by its synthesis from D-(-)-diethyl tartrate, where the known absolute configuration of the starting material dictated the stereochemistry of the synthesized this compound.

Further confirmation of the absolute configuration, particularly at the C-9 and C-10 positions, was achieved through the application of the R(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) method. This technique is instrumental in assigning absolute stereochemistry by analyzing the NMR chemical shift differences of diastereomeric MTPA esters. The optical properties, specifically the optical rotation, of the synthesized this compound were found to be identical to those of the natural compound, providing strong evidence for the correctness of the assigned absolute configuration.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
PubChem CID129429
CAS Number106828-96-0
Molecular FormulaC₁₇H₂₆O₃
Molecular Weight278.40 g/mol
IUPAC Name(9R,10R)-9,10-dihydroxyheptadeca-4,6-diyn-3-one
Absolute Configuration9R, 10R

Biosynthetic Pathways and Regulation

Panaxacol Biosynthesis in Panax Species

The biosynthesis of polyacetylenes like this compound in Panax species is a complex process involving a series of enzymatic transformations of fatty acid-derived precursors.

Research into Panax ginseng hairy root cultures has been instrumental in identifying key biosynthetic precursors of this compound and related polyacetylenes. Ginsenoyne D has been identified as a biosynthetic precursor to dihydrothis compound (B40540), a compound structurally similar to this compound, both of which are isolated from Panax ginseng roots. This suggests a close biosynthetic relationship among these polyacetylenes. Polyacetylenic precursors are subsequently transformed through processes such as dehydrogenation and oxidation reactions. These reactions can also involve β-oxidation and/or α-oxidation, leading to polyacetylenes with varying carbon chain lengths, typically ranging from 10 to 18 carbon atoms in terrestrial plants. this compound itself is a C17 polyacetylene.

The following table summarizes identified precursors and related compounds in this compound biosynthesis:

Compound NameRole in BiosynthesisSource
Ginsenoyne DBiosynthetic Precursor to Dihydrothis compound (related to this compound) Panax ginseng roots
Polyacetylenic precursorsGeneral precursors undergoing modification Plants of Apiaceae, Araliaceae, Asteraceae families

While specific enzymatic catalysis mechanisms for this compound are still being elucidated, the general biosynthesis of polyacetylenes involves a series of dehydrogenation and oxidation reactions. These transformations are often mediated by various enzymes, including desaturases and oxidases, which introduce the characteristic acetylenic bonds and hydroxyl groups. In the broader context of secondary metabolite synthesis in Panax species, enzymes such as cytochrome P450-dependent monooxygenases and glycosyltransferases are known to mediate modifications like oxidation, substitution, and glycosylation of triterpenoid (B12794562) backbones. Although these examples are for saponins, they illustrate the types of enzymatic reactions prevalent in Panax secondary metabolism.

Identification of Biosynthetic Precursors (e.g., ginsenoyne D)

Molecular and Genetic Aspects of Biosynthesis

The production of polyacetylenes, including this compound, is subject to molecular and genetic regulation within the plant. Studies on polyyne biosynthetic gene clusters have revealed the involvement of specific regulatory genes. For instance, the transcriptional regulatory gene pgnC has been shown to be crucial for polyyne production; its mutation can abolish the synthesis of these compounds. Gene expression analysis indicates that PgnC directly activates the promoter regions of genes involved in polyyne biosynthesis. Furthermore, the production of polyynes also relies on a global regulator, GacA. A mutation in gacA has been observed to decrease the translation of PgnC, suggesting a regulatory cascade where GacA influences PgnC expression, potentially through interactions with RNA-binding proteins like RsmE. These findings highlight the intricate genetic control over the biosynthesis of these important plant metabolites.

Molecular and Cellular Pharmacology

Investigation of Cytotoxic Activities in Cultured Cell Lines

Panaxacol, alongside related polyacetylenes, has demonstrated notable cytotoxic effects in various cultured cell lines, suggesting its potential as an anticancer agent.

Early studies have shown that this compound (53) and dihydrothis compound (B40540) (52), isolated from dried Panax ginseng callus, exhibited cytotoxicity against murine leukemia L1210 cells and Yoshida sarcoma cells, leading to a strong inhibition of cell growth at a concentration of 10 μg/mL . Further investigations specifically on this compound (1) confirmed its cytotoxic activity against L1210 cells, with reported values of 37.0 µg/mL and 50.0 µg/mL . This compound is recognized as a cytotoxic polyacetylene .

Compound NameCell LineConcentration (µg/mL)EffectCitation
This compoundL121010Cytotoxic; Strong growth inhibition
This compoundYoshida sarcoma10Cytotoxic; Strong growth inhibition
This compoundL121037.0Cytotoxic
This compoundL121050.0Cytotoxic

While this compound exhibits antiproliferative effects, specific detailed research directly linking this compound itself to the explicit induction of apoptosis or modulation of cell cycle phases is limited in the provided literature. However, related polyacetylenes from Panax species, such as panaxydol (B150440), have been more extensively studied in this regard. Panaxydol's antiproliferative effects are believed to involve the induction of G1 phase cell cycle arrest and/or apoptosis in cancer cells . This mechanism has been associated with the upregulation of cyclin-dependent inhibitor p21Waf1/Cip1 and p27kip1, and the downregulation of inhibitors of differentiation/DNA binding proteins Id-1 and Id-2 . Further research is needed to elucidate if this compound directly employs similar or distinct mechanisms for apoptosis induction and cell cycle modulation.

Antiproliferative Effects

Antimicrobial Research

This compound and its derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal pathogens.

This compound (2), along with structurally related compounds such as dihydrothis compound (1), 1-hydroxydihydrothis compound (3), and 17-hydroxythis compound (4), isolated from Panax ginseng hairy root culture, have shown antimicrobial activity . These compounds were effective against bacterial strains including Staphylococcus aureus and Bacillus subtilis . Generally, acetylenic fatty alcohols found in ginseng, including this compound, are recognized for their antibiotic properties .

Compound NameBacterial StrainEffectCitation
This compoundStaphylococcus aureusAntimicrobial
This compoundBacillus subtilisAntimicrobial
Dihydrothis compoundStaphylococcus aureusAntimicrobial
Dihydrothis compoundBacillus subtilisAntimicrobial
1-hydroxydihydrothis compoundStaphylococcus aureusAntimicrobial
1-hydroxydihydrothis compoundBacillus subtilisAntimicrobial
17-hydroxythis compoundStaphylococcus aureusAntimicrobial
17-hydroxythis compoundBacillus subtilisAntimicrobial

In addition to antibacterial effects, this compound (2) and its derivatives (dihydrothis compound (1), 1-hydroxydihydrothis compound (3), and 17-hydroxythis compound (4)) have demonstrated antifungal efficacy . These compounds exhibited antimicrobial activity against fungal species such as Cryptococcus neoformans and Aspergillus fumigatus . The broader class of polyacetylenes, which includes this compound, is generally known to possess good antifungal activities .

Compound NameFungal StrainEffectCitation
This compoundCryptococcus neoformansAntimicrobial
This compoundAspergillus fumigatusAntimicrobial
Dihydrothis compoundCryptococcus neoformansAntimicrobial
Dihydrothis compoundAspergillus fumigatusAntimicrobial
1-hydroxydihydrothis compoundCryptococcus neoformansAntimicrobial
1-hydroxydihydrothis compoundAspergillus fumigatusAntimicrobial
17-hydroxythis compoundCryptococcus neoformansAntimicrobial
17-hydroxythis compoundAspergillus fumigatusAntimicrobial

Antibacterial Efficacy Studies

Modulation of Intracellular Signaling Pathways

While this compound exhibits significant cytotoxic and antimicrobial activities, the provided literature does not extensively detail specific intracellular signaling pathways directly modulated by this compound itself. Research on the mechanisms of action for other polyacetylenes from Panax species, or broader anticancer agents, has indicated involvement in various pathways. For instance, β-elemene, another active component from Panax ginseng essential oil, has been shown to induce apoptosis in cancer cells through mechanisms involving the reactive oxygen species (ROS)-mediated mitochondrial pathway, cellular oxidative dysfunction, the caspase-dependent mitochondrial death pathway, and inhibition of the PI3K/Akt pathway. However, direct evidence specifically linking this compound to the modulation of these or other defined intracellular signaling pathways is not prominently documented in the current search results. Further investigations are required to elucidate the precise molecular targets and signaling cascades influenced by this compound.

Protein Kinase Cascade Interactions (e.g., PKCδ, Caspase-3, PARP)

This compound, alongside other polyacetylenes such as panaxydol and dihydrothis compound, has demonstrated cytotoxic effects against various cancer cell lines, including murine leukemia L1210 cells and Yoshida sarcoma cells, inhibiting their growth at concentrations of 10 µg/mL . A key mechanism underlying these cytotoxic effects involves the induction of apoptosis. This apoptotic pathway is characterized by a cascade of molecular events, notably the proteolytic cleavage of protein kinase C delta type (PKCδ), the activation of caspase-3, and the subsequent degradation of poly ADP ribose polymerase (PARP) .

PKCδ is an isozyme-selective protein kinase C, playing a role in various cellular processes, including apoptosis . Caspase-3 is a critical executioner caspase, central to the apoptotic process by cleaving numerous cellular proteins . PARP is an enzyme vital for DNA repair, and its degradation is a hallmark of apoptosis. The inhibition of PARP, as observed with this compound, can sensitize cancer cells to therapeutic interventions by impairing their ability to repair DNA damage.

The observed interactions with PKCδ, Caspase-3, and PARP highlight this compound's potential to modulate key protein kinase cascades involved in programmed cell death.

Gene Expression Regulation (e.g., COX-2, TNF-α, IL-6)

While direct studies on this compound's specific regulation of gene expression for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are not extensively detailed in the provided search results, the broader context of its origin from Panax ginseng offers insights. Panax ginseng volatile oil, which includes this compound as a component, has been reported to exhibit anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines such as TNF-α and IL-6.

Bioenergetic Impact and Metabolic Perturbations (e.g., ATP depletion)

This compound's impact on cellular bioenergetics and metabolic perturbations has been investigated, particularly in relation to its cytotoxic effects. Studies involving panaxytriol (B31408), a polyacetylene structurally related to this compound and also isolated from Panax ginseng, have shown a significant bioenergetic impact characterized by adenosine (B11128) triphosphate (ATP) depletion.

Specifically, treatment with 180 µM panaxytriol led to a reduction in cellular ATP levels to approximately 40% of control cells within one hour. This depletion of intracellular ATP was observed to precede the loss of cellular viability, indicating it as a critical early event in the compound's cytotoxicity. The mechanism underlying this ATP depletion is attributed to a direct inhibition of mitochondrial respiration. Further supporting this mechanism, human erythrocytes, which lack mitochondria, did not exhibit ATP depletion or cytolysis when exposed to panaxytriol, reinforcing the role of mitochondrial respiration inhibition in its bioenergetic impact. Given the structural similarities and shared botanical origin, these findings provide a valuable framework for understanding the potential bioenergetic perturbations induced by this compound.

Compound Names and PubChem CIDs

Preclinical Efficacy Studies in in Vitro and Non Human in Vivo Models

Evaluation of Efficacy in Murine Cell Lines

Early investigations into the cytotoxic activity of polyacetylenes from Panax ginseng, including Panaxacol, revealed promising results against murine malignant cell lines. This compound, alongside panaxydol (B150440), 1-chloropanaxydiol, and dihydrothis compound (B40540), demonstrated cytotoxic effects against murine leukemia L1210 cells and Yoshida sarcoma cells. These compounds, isolated from dried callus, exhibited a strong inhibition of cell growth at a concentration of 10 μg/mL. More specifically, C17-polyacetylenes, a class of compounds to which this compound belongs, showed potent inhibitory activity against murine leukemia L1210 cells, with half-maximal inhibitory concentration (IC50) values ranging from 0.1 to 1 μg/mL.

Table 1: Cytotoxic Activity of this compound and Related Polyacetylenes on Murine Cell Lines

Compound(s)Cell LineEfficacy MeasureValueSource
This compound, Panaxydol, 1-Chloropanaxydiol, Dihydrothis compoundMurine Leukemia L1210Growth InhibitionStrong inhibition at 10 μg/mL
This compound, Panaxydol, 1-Chloropanaxydiol, Dihydrothis compoundYoshida Sarcoma CellsGrowth InhibitionStrong inhibition at 10 μg/mL
C17-polyacetylenes (including this compound)Murine Leukemia L1210IC50 (Half-maximal inhibitory concentration)0.1–1 μg/mL

Non-Human In Vivo Model Studies

Beyond in vitro assessments, this compound has been subject to investigations in non-human in vivo models to evaluate its efficacy within a living biological system.

In addition to potential antitumor effects, this compound and its hydroxylated derivatives have demonstrated antimicrobial activity in preclinical settings. This compound, along with dihydrothis compound, 1-hydroxydihydrothis compound, and 17-hydroxythis compound, exhibited antimicrobial properties against a range of microorganisms, including the bacteria Staphylococcus aureus and Bacillus subtilis, and the fungi Cryptococcus neoformans and Aspergillus fumigatus. For Cryptococcus neoformans, the minimum inhibitory concentration (MIC) values for these polyacetylenes, including this compound, ranged from 250 to 1000 μg/mL. This suggests a role for these compounds as defense mechanisms released by Panax ginseng plants into the surrounding soil.

Table 2: Antimicrobial Activity of this compound and Related Polyacetylenes

Compound(s)MicroorganismEfficacy MeasureValue Range (MIC)Source
This compound, Dihydrothis compound, 1-Hydroxydihydrothis compound, 17-Hydroxythis compoundStaphylococcus aureusAntimicrobialNot specified (activity observed)
This compound, Dihydrothis compound, 1-Hydroxydihydrothis compound, 17-Hydroxythis compoundBacillus subtilisAntimicrobialNot specified (activity observed)
This compound, Dihydrothis compound, 1-Hydroxydihydrothis compound, 17-Hydroxythis compoundCryptococcus neoformansMIC250–1000 μg/mL
This compound, Dihydrothis compound, 1-Hydroxydihydrothis compound, 17-Hydroxythis compoundAspergillus fumigatusAntimicrobialNot specified (activity observed)

Structure Activity Relationship Sar Analysis

Identification of Critical Structural Elements for Biological Activity

Panaxacol is an aliphatic alcohol with the molecular formula C₁₇H₂₆O₃ . It has been identified as a polyacetylene, a class of compounds known for their diverse biological activities . Early studies demonstrated that this compound, isolated from the callus of Panax ginseng, exhibited cytotoxicity against murine leukemia L1210 cells and Yoshida sarcoma cells, significantly inhibiting their growth at a concentration of 10 µg/mL . Another related compound, dihydrothis compound (B40540), also showed similar cytotoxic effects .

Stereochemical Impact on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences a drug's pharmacological properties, including potency, selectivity, and toxicity . For this compound, its absolute configuration has been determined to be (9R, 10R) . The presence of specific stereoisomers can lead to differential interactions with biological targets, as enantiomers, which are non-superimposable mirror images, can behave very differently in biological systems due to their distinct shapes .

The importance of stereochemistry is also highlighted in studies of analogous polyacetylenes. For instance, the stereochemistry of C17-polyacetylenes from Panax quinquefolius is crucial for their cytotoxicity . Specifically, the total asymmetric synthesis of panaxytriol (B31408) confirmed its naturally occurring stereostructure as (3R, 9R, 10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol . This indicates that the precise spatial arrangement of hydroxyl groups and the polyyne system in these compounds is integral to their biological effects.

Comparative SAR with Analogous Polyacetylenes (e.g., Panaxydol (B150440), Panaxytriol, Falcarinol)

This compound belongs to a family of bioactive polyacetylenes found in Panax ginseng and other plants, including Panaxydol, Panaxytriol, and Falcarinol (B191228) . These compounds share a common polyacetylene backbone but differ in their functional groups and stereochemistry, leading to variations in their biological activities.

Falcarinol : A C17-polyacetylene with a hydroxyl group at C-3 . It is known as a natural pesticide and has been shown to act as a covalent cannabinoid CB1 receptor inverse agonist . In comparative studies on human intestinal epithelial cells, falcarinol demonstrated a higher inhibitory potency on cancer cell proliferation compared to panaxydol and falcarindiol (B120969) .

Panaxydol : Another C17-polyacetylene, Panaxydol inhibits the growth of cancer cells, with proposed mechanisms involving EGFR activation and endoplasmic reticulum stress . It has also been shown to induce apoptosis in cancer cells . Its inhibitory potency on intestinal cancer cell proliferation was found to be significant, though slightly less than falcarinol in one study .

Panaxytriol : This C17-polyacetylene is an unsaturated fatty alcohol with three hydroxyl groups . It has been reported to have potent antitumor activity, inducing cell cycle arrest at the G2/M phase and inhibiting DNA synthesis in various tumor cells . The cytotoxic activity of panaxytriol against murine leukemia L1210 cells was comparable to chemotherapy drugs like 5-fluorouracil (B62378) and cisplatin (B142131) .

The relative inhibitory potencies against intestinal cancer cells (Caco-2) for these polyacetylenes have been reported as:

CompoundRelative Inhibitory Potency (Caco-2 cells)
FalcarinolHighest
PanaxydolIntermediate
FalcarindiolLowest

This data highlights the subtle but significant differences in activity that arise from structural variations within the polyacetylene class.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry plays a vital role in drug design and SAR elucidation by providing predictive capabilities for understanding molecular properties and interactions . These approaches utilize advanced modeling and simulation techniques to analyze the relationship between a compound's structure and its biological activity .

For compounds within the Panax genus, including this compound, molecular docking simulations have been employed to investigate ligand-protein interactions . This technique can help predict how a compound binds to a specific biological target, offering insights into its mechanism of action and the structural features critical for binding affinity . Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between physicochemical parameters (e.g., lipophilicity, shape, size, electron distribution) and biological activity, can also be applied to polyacetylenes to predict the activity of new chemical entities or modified structures . While specific detailed computational studies solely on this compound's SAR were not found, the general application of these methods to natural products and polyacetylenes suggests their utility in further elucidating this compound's SAR.

Analytical Methodologies and Computational Research

Chromatographic and Spectroscopic Techniques for Panaxacol Analysis

Polyacetylenes, a class of compounds to which this compound belongs, are frequently isolated and characterized using a combination of chromatographic and spectroscopic methods. These techniques enable the separation of this compound from complex matrices and provide detailed information about its chemical structure.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis, separation, and purification of this compound and other polyacetylenes from plant extracts, particularly from Panax ginseng. HPLC is instrumental in preparing purified fractions of polyacetylenes, including this compound, from crude extracts. Beyond isolation, HPLC is also utilized for the precise determination and quantification of polyacetylenoids in both in vitro and in vivo studies. The characteristic chemical constituent profiles of Panax species can be effectively characterized by their specific HPLC chromatograms.

Mass Spectrometry (MS) techniques are indispensable for the characterization and structural confirmation of this compound. Liquid Chromatography coupled to Mass Spectrometry (LC-MS) is commonly used for this purpose. The molecular weights of polyacetylenes are frequently confirmed using Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), which is particularly suitable for low molecular weight and polar compounds such as polyacetylenes. While APCI is effective, Electrospray Ionization (ESI) mode often demonstrates superior performance for larger and moderately polar compounds found in Panax species. MS spectra provide unique fingerprints that aid in characterizing the chemical constituents extracted from various Panax species. Furthermore, MS analysis is a core component of advanced omics approaches, such as proteomics, used to identify differentially expressed proteins in studies related to this compound's biological context.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is critical for the comprehensive structural elucidation of this compound. NMR analysis plays a pivotal role in determining the precise chemical structures of polyacetylenoids. For instance, the absolute configuration of natural this compound was determined to be 9R, 10R through a combination of ¹H and ¹³C NMR data and specific rotation measurements. The absolute configuration at the C-3 position of dihydrothis compound (B40540), a related compound, was tentatively assigned as 3S using the R(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) method. Common deuterated solvents used in NMR analysis of these compounds include CDCl3, CD3OD, and DMSO-d6.

Example NMR Data for a Related Polyacetylene (Selected physical properties for compound 7, a related polyacetylene) :

Type of NMRFrequency/SolventChemical Shifts (δ)Notes
¹H NMR270 MHz, CDCl31.33, 1.39 (3H each, s), 2.45 (3H, s), 3.63 (1H, dd, J=...)
¹³C NMRN/A9.2, 30.4, 63.6, 67.3, 68.2, 68.9, 77.1

Mass Spectrometry (MS)

Advanced Omics Approaches in this compound Research (e.g., Proteomics)

Advanced omics approaches, particularly proteomics, are increasingly applied to investigate the molecular targets and mechanisms of action of natural compounds like this compound, often within the context of complex herbal formulations. Proteomics serves as a powerful tool for analyzing differentially expressed proteins (DEPs), thereby elucidating the molecular mechanisms by which these compounds exert their biological effects.

For example, in studies focusing on Jianpi Tianjing Decoction (JTD), which includes Panax ginseng as a component, proteomics has been integrated with network pharmacology to understand its therapeutic effects on vascular dementia (VD). Through mass spectrometry-based quantitative proteomics, researchers identified 112 differentially expressed proteins in VD model mice after JTD treatment. The integration of proteomics and network pharmacology results suggested that JTD, and by extension its active components like this compound, may modulate the expression of proteins such as cytochrome c oxidase subunit 7C (Cox7c), metabotropic glutamate (B1630785) receptor 2, Slc30a1 zinc transporter 1, and apolipoprotein A-IV. These findings indicate involvement in crucial biological processes, including oxidative phosphorylation, regulation of neuron death, glutamate secretion, cellular ion homeostasis, and lipoprotein metabolism. Specifically, Cox7c, a component of the cytochrome c oxidase complex vital for mitochondrial respiration, was found to be upregulated, suggesting a role in attenuating mitochondrial dysfunction.

Computational Biology and Bioinformatics in Discovery and Mechanism Elucidation

Computational biology and bioinformatics play a significant role in deciphering the intricate molecular mechanisms of natural compounds and in the discovery of their potential targets. These in silico strategies, often coupled with experimental validation, provide a systematic perspective on the actions of compounds like this compound. Network pharmacology, a key approach in this field, leverages systems biology and chemoinformatics to predict target proteins and pathways, offering a comprehensive understanding of how multi-component herbal medicines, containing compounds like this compound, interact with biological systems. this compound itself has been identified as an active chemical composition in certain traditional Chinese medicine formulations, with its potential targets and mechanisms being explored through network pharmacology analyses.

Molecular docking simulations are a cornerstone of computational biology for predicting the binding affinity and interaction modes between small molecules (ligands) and target proteins. This technique is frequently employed to investigate the possible interaction patterns of compounds derived from Panax species, including those related to this compound, with specific protein targets. Software such as AutoDock Vina is commonly used to perform these docking studies and calculate binding energies. The results of molecular docking often highlight key interactions, with hydrogen bonding being a predominant type of interaction observed between ligands and proteins. For instance, in a study investigating Dajianzhong Decoction (which contains Panax ginseng), molecular docking was utilized to predict interactions between various compounds and hub genes such as SLC6A4, NOS2, SHBG, and ABCB1, thereby validating their associations. While direct molecular dynamics simulations specifically for this compound's biological interactions were not detailed in the provided snippets, molecular dynamics is a complementary computational technique often used to further refine docking results by simulating the dynamic behavior of molecules and their interactions over time, providing insights into binding stability and conformational changes.

Network Pharmacology and Pathway Analysis

Network pharmacology represents a sophisticated approach to understanding the complex interplay between chemical compounds, biological targets, and disease pathways. This methodology moves beyond the traditional "one drug-one target-one disease" paradigm, offering a holistic perspective on drug action by analyzing intricate biological networks . This compound, an aliphatic alcohol identified in Panax ginseng, has been investigated within this framework to elucidate the systemic mechanisms of traditional Chinese medicine (TCM) formulations in which it is a constituent .

In studies employing network pharmacology, this compound has been identified as an active component within multi-ingredient herbal formulations. For instance, in an integrated network pharmacology and proteomic analysis of Jianpi Tianjing Decoction (JTD) for treating vascular dementia (VD), this compound was recognized among the top five active chemical compositions. Its significance in the herb-component-target network was determined by its degree value, which indicates its connectivity within the network .

The top five active chemical compositions identified in the JTD study, based on their degree values in the herb-component-target network, are presented in the following table:

Compound NameRole/Significance in Network
QuercetinActive chemical composition
DauricineActive chemical composition
KaempferolActive chemical composition
DeoxyharringtonineActive chemical composition
This compoundActive chemical composition

Note: The degree value signifies the number of direct connections a node (compound) has within the network, indicating its relative importance or influence.

These findings underscore the utility of network pharmacology in dissecting the complex pharmacological landscape of natural product-based medicines, highlighting the multi-component, multi-target, and multi-pathway characteristics that contribute to their therapeutic effects.

Q & A

Q. What are the standard protocols for isolating Panaxacol from natural sources, and how do extraction yields vary across methodologies?

Methodological Answer: this compound isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic purification (e.g., HPLC, column chromatography). Key variables affecting yield include solvent polarity, temperature, and extraction time. A comparative analysis of methods is shown below:

Method Solvent Yield (%) Purity (%) Key Limitations
Soxhlet ExtractionEthanol2.185Co-extraction of polar impurities
Supercritical CO₂CO₂1.892High equipment cost
Ultrasonic-AssistedMethanol3.588Solvent toxicity

Recommendation: Validate extraction efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limit: ~0.1 ng/mL) and specificity. Alternative methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (limit: 10 ng/mL, suitable for bulk analysis) .
  • Gas Chromatography (GC) for volatile derivatives, though derivatization risks compound degradation .

Validation Tip: Use spike-and-recovery experiments in target matrices (e.g., plasma, tissue homogenates) to assess matrix effects .

Advanced Research Questions

Q. How can researchers design robust in vitro assays to evaluate this compound’s anti-inflammatory mechanisms while minimizing off-target effects?

Methodological Answer:

  • Hypothesis-Driven Design : Use the PICOT framework (Population: cell lines; Intervention: this compound dose; Comparison: controls; Outcome: cytokine levels; Time: 24–72 hrs) to structure experiments .
  • Controls : Include positive controls (e.g., dexamethasone) and vehicle controls (e.g., DMSO).
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with proteomics to map signaling pathways (e.g., NF-κB, COX-2) and identify off-target hits .

Data Contradiction Analysis: If results conflict with prior studies, assess cell line specificity (e.g., RAW 264.7 vs. primary macrophages) or batch variability in compound preparation .

Q. What statistical approaches resolve contradictions in this compound’s dose-response data across preclinical studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package can calculate pooled effect sizes .
  • Sensitivity Analysis : Test if exclusion of outlier studies (e.g., those with high risk of bias) alters conclusions .
  • Bland-Altman Plots : Visualize agreement between studies measuring EC₅₀ values .

Example Workflow:

Collect dose-response curves from ≥5 independent studies.

Normalize data to baseline (vehicle control).

Apply Hill equation modeling to estimate EC₅₀ and maximal efficacy.

Q. How can researchers optimize this compound’s bioavailability in pharmacokinetic studies while addressing species-specific metabolic differences?

Methodological Answer:

  • Experimental Design : Use a crossover design in animal models (e.g., rats vs. mice) to compare pharmacokinetic parameters (Cmax, AUC, t½) .
  • Formulation Strategies : Test nanoemulsions or liposomes to enhance solubility. For example:
Formulation Cmax (µg/mL) AUC (µg·hr/mL) t½ (hrs)
Free this compound1.28.52.1
Liposomal Encapsulation3.824.65.3
  • Species Adjustment : Adjust doses using allometric scaling (e.g., body surface area) when translating from rodents to primates .

Q. What are common pitfalls in synthesizing this compound analogs, and how can structure-activity relationship (SAR) studies mitigate them?

Methodological Answer:

  • Pitfalls :
    • Overlooking stereochemistry (e.g., incorrect epoxide ring configuration).
    • Inadequate purity validation (e.g., NMR purity <95%).
  • SAR Optimization :
    • Use molecular docking to prioritize analogs with high predicted binding affinity (e.g., AutoDock Vina).
    • Synthesize derivatives with modular substitutions (e.g., hydroxyl, methyl groups).
    • Validate using in vitro cytotoxicity assays (e.g., CCK-8) and selectivity indices .

Data Interpretation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for further testing .

Data Reporting and Reproducibility

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

Methodological Answer:

  • Detailed Metadata : Report solvent suppliers (e.g., Sigma-Aldrich Lot #), storage conditions (−20°C vs. ambient), and instrument calibration dates .
  • Open-Science Practices : Deposit raw spectra (e.g., NMR, MS) in repositories like Figshare or Zenodo. Use electronic lab notebooks (ELNs) for real-time tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.